molecular formula C19H36N2O6S B576823 Lincomycin C CAS No. 14042-43-4

Lincomycin C

Cat. No. B576823
CAS RN: 14042-43-4
M. Wt: 420.565
InChI Key: GNPWCZOXLLXPNA-RETOTEICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin C is a natural product found in Streptomyces lincolnensis with data available.

Scientific Research Applications

  • Antibiotic Properties and Mechanism of Action :

    • Lincomycin exhibits biological activity against bacteria, especially Gram-positive ones, and protozoans. It inhibits protein synthesis in sensitive bacteria, making it bacteriostatic, but at higher concentrations, it can be bactericidal. Lincomycin is less effective compared to its semi-synthetic chlorinated derivative clindamycin in treating bacterial infections, particularly those caused by anaerobic species (Spížek & Řezanka, 2017).
  • Biosynthesis and Genetic Control :

    • The chemical structures of lincosamide antibiotics and the biosynthesis of lincomycin are significant research topics. Lincomycin's biosynthesis and its genetic control have been described, offering insights into the production and development of this antibiotic (Spížek & Řezanka, 2004).
  • Crystal Structure Analysis :

    • The crystal structure of lincomycin has been studied to understand its conformational and structural features. Single-crystal X-ray crystallography revealed that lincomycin hydrochloride is orthorhombic and consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry. This structural analysis is crucial for comparing lincomycin's features with other aminoglycoside antibiotics (Rajeswaran & Srikrishnan, 2004).
  • Biosynthetic Pathway Insights :

    • Research has identified GDP-D-erythro-α-D-gluco-octose as a key intermediate in the lincomycin A biosynthetic pathway. This discovery provides significant insight into lincomycin biosynthesis, highlighting the role of activated octose in the formation of lincomycin (Lin et al., 2014).
  • Environmental Impact and Behavior :

    • Lincomycin, used in veterinary medicine, frequently enters the agricultural and aquatic environment, impacting non-target organisms and contributing to antibiotic resistance. A study focused on the fate of lincomycin in these environments, revealing its detection in various compartments and its potential for biological degradation in the aquatic environment (Mehrtens et al., 2021).
  • Enhanced Production Techniques :

    • Techniques for enhancing lincomycin production, such as calcium gluconate feeding in the fermentation process of Streptomyces lincolnensis, have been studied. This approach showed an increase in lincomycin A yield, providing insights into improving production efficiency (Zhuang et al., 2019).

properties

CAS RN

14042-43-4

Product Name

Lincomycin C

Molecular Formula

C19H36N2O6S

Molecular Weight

420.565

IUPAC Name

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1

InChI Key

GNPWCZOXLLXPNA-RETOTEICSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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